N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S4/c1-4-25-16-20-19-14(28-16)18-11(22)8-26-15-17-10-7-9(2)27-12(10)13(23)21(15)5-6-24-3/h9H,4-8H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJJKBXEUBDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include ethyl mercaptan, hydrazine hydrate, and various acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Step 1: Formation of Chloroacetamide Intermediate
5-(Ethylthio)-1,3,4-thiadiazol-2-amine reacts with chloracetyl chloride in the presence of triethylamine (TEA) and dimethylformamide (DMF) at 268 K. The intermediate, 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide, precipitates upon cooling .
Step 2: Coupling with Thienopyridine Salt
The intermediate reacts with a substituted thienopyridine salt (3-(2-methoxyethyl)-6-methyl-4-oxo-thieno[3,2-d]pyrimidine) under reflux in acetonitrile for 5 h, facilitated by TEA. The final product is purified via silica gel chromatography and crystallized from methanol .
| Reactants | Conditions | Product | Yield/Purity |
|---|---|---|---|
| Intermediate, Thienopyridine salt, TEA | Reflux in acetonitrile, 5 h | Target compound | Purified by column chromatography; crystallized as light-yellow crystals |
Reaction Mechanisms and Key Features
-
Nucleophilic Displacement : The thiol group (-SH) on the thienopyridine ring attacks the chloroacetamide intermediate, displacing chloride .
-
Solvent Role : Acetonitrile’s high polarity and boiling point (82°C) optimize reactivity during reflux.
-
Base Function : TEA neutralizes HCl, preventing protonation of nucleophilic sites .
Structural Influences on Reactivity
The compound’s reactivity is modulated by:
-
Thiadiazole Ring : Electron-deficient nature enhances susceptibility to nucleophilic attack.
-
Thioether Linkage (-S-) : Oxidizable to sulfoxide/sulfone under strong oxidizing conditions, though this is not explicitly documented in sources.
-
Acetamide Group : Potential hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.
Crystallographic and Stability Insights
The crystal structure (determined via X-ray diffraction) reveals:
-
Hydrogen Bonding : Intermolecular C–H⋯N, N–H⋯N, and C–H⋯O interactions stabilize the solid-state structure .
-
Conformation : The tetrahydropyridine ring adopts a half-chair conformation, while the thiadiazole and acetamide groups are nearly coplanar (dihedral angle: 3.24°) .
Comparative Analysis with Analogues
Replacing the 2-methoxyethyl group with a 3-methoxyphenyl moiety (as in CAS 877655-73-7) increases molecular weight (493.65 g/mol vs. 445.6 g/mol) but retains similar reactivity profiles .
| Parameter | Target Compound | CAS 877655-73-7 |
|---|---|---|
| Molecular Formula | C15H19N5O3S4 | C19H19N5O3S4 |
| Key Substituent | 2-Methoxyethyl | 3-Methoxyphenyl |
| Synthetic Pathway | Two-step nucleophilic substitution | Analogous |
Scientific Research Applications
1. Antimicrobial Properties:
Research indicates that compounds containing thiadiazole and thienopyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit bacterial growth effectively. The compound may similarly demonstrate activity against various pathogens due to its structural characteristics.
2. Anticancer Potential:
The compound has been evaluated for its anticancer properties. In silico studies utilizing molecular docking techniques suggest that it may act as a potential inhibitor of specific cancer-related enzymes. The thienopyrimidine moiety is particularly noted for its ability to interfere with cellular signaling pathways involved in tumor progression.
3. Enzyme Inhibition:
Inhibitory activity against enzymes such as 5-lipoxygenase (5-LOX) has been explored. This enzyme plays a crucial role in inflammatory processes and is a target for anti-inflammatory drugs. The compound's ability to inhibit 5-LOX could make it a candidate for further development in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Numerous studies have documented the effects and applications of similar compounds:
These findings highlight the versatility of compounds with similar structures in various therapeutic areas.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-ethoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propionamide
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups and ring structures, which confer specific chemical and biological properties
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex compound that belongs to the class of thiadiazole derivatives. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Overview of Thiadiazole Derivatives
Thiadiazoles are recognized for their diverse biological activities. They have been shown to possess antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. The structural diversity of thiadiazole derivatives allows for various modifications that can enhance their biological efficacy .
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16N4OS3
- Molecular Weight : 300.42 g/mol
- Solubility : 28.4 µg/mL at pH 7.4
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that certain thiadiazole derivatives exhibit moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus sp., with minimum inhibitory concentrations (MIC) ranging from 1–5 μg/mL .
Anticancer Properties
Thiadiazole derivatives have also been evaluated for their anticancer potential. For example:
- Inhibition of Tumor Cell Growth : Specific derivatives have demonstrated potent activity against various cancer cell lines. A study reported that a related compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.28 and 0.52 μg/mL respectively .
The exact mechanism through which this compound exerts its biological effects remains partially understood. It is believed to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The ethylsulfanyl group and the thiadiazole ring likely play crucial roles in these interactions .
Case Studies and Research Findings
Q & A
Q. Optimization Parameters :
- Temperature : 60–80°C for cyclization steps to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps .
- Catalysts : Use of Pd/C for selective hydrogenation in intermediate steps .
Advanced: How can computational methods resolve contradictions in predicted vs. observed bioactivity data?
Answer:
Discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data can arise due to:
- Solvent Effects : Simulated binding may not account for solvation dynamics. Use explicit solvent models (e.g., TIP3P water) in MD simulations .
- Conformational Flexibility : Employ ensemble docking to account for protein-ligand flexibility .
- Metabolic Stability : Integrate ADMET predictions (e.g., using SwissADME) to adjust for metabolic degradation not reflected in vitro .
Case Study : A related thienopyrimidine derivative showed 10-fold lower experimental IC50 than predicted. MD simulations revealed unmodeled π-π stacking interactions with a hydrophobic pocket, refining the binding model .
Basic: What analytical techniques are essential for characterizing purity and structure?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of sulfanyl groups (δ 2.8–3.2 ppm for SCH2) and acetamide carbonyl (δ 168–170 ppm) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% required for biological assays) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 523.0921 for C19H23N5O3S3) .
Advanced: How to design experiments to probe the dual inhibitory activity against kinase and protease targets?
Answer:
Experimental Design :
Kinase Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR, VEGFR2) and ATP-conjugated probes .
Protease Inhibition : Measure IC50 via fluorogenic substrates (e.g., Ac-DEVD-AFC for caspases) .
Selectivity Profiling : Screen against a panel of 50+ kinases/proteases to identify off-target effects .
Q. Data Interpretation :
- Contradictory Results : If kinase IC50 is nM-range but protease activity is μM, perform crystallography to determine if binding modes compete for the same active site .
Basic: What strategies mitigate degradation during long-term stability studies?
Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent photolytic and oxidative degradation of the thiadiazole and thienopyrimidine moieties .
- Lyophilization : Improve stability of aqueous solutions by lyophilizing with cryoprotectants (e.g., trehalose) .
- Accelerated Stability Testing : Use forced degradation (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Advanced: How to optimize reaction pathways using computational reaction design (e.g., ICReDD methods)?
Answer:
The ICReDD framework combines quantum mechanics (QM) and machine learning (ML):
Reaction Path Search : Use GRRM (Global Reaction Route Mapping) to explore potential pathways for thiadiazole-thienopyrimidine coupling .
Transition State Analysis : Identify energy barriers for sulfanyl group transfer using DFT (B3LYP/6-31G*) .
ML-Guided Optimization : Train models on historical yield data to predict optimal solvent/catalyst combinations (e.g., DMF with K2CO3 increases yield by 22%) .
Basic: What structural analogs are reported, and how do their activities compare?
Answer:
Advanced: How to address low reproducibility in biological assays across labs?
Answer:
- Standardize Protocols : Use identical cell lines (e.g., ATCC-validated HEK293) and assay buffers (pH 7.4, 0.01% BSA) .
- Control Compounds : Include reference inhibitors (e.g., Staurosporine for kinase assays) to normalize inter-lab variability .
- Data Sharing : Publish raw kinetic data (e.g., kcat/KM) in open-access repositories for meta-analysis .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- HepG2 Cells : Assess hepatic toxicity via MTT assay after 48-hour exposure (IC50 < 50 μM deemed safe) .
- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 > 10 μM acceptable) .
- Caco-2 Permeability : Predict intestinal absorption (Papp > 1×10<sup>-6</sup> cm/s indicates high bioavailability) .
Advanced: How to design a SAR study focusing on the ethylsulfanyl moiety?
Answer:
Synthetic Modifications :
Q. Assay Design :
- Test analogs against a kinase panel to correlate substituent size/electronic properties with IC50 shifts .
- Perform ITC (Isothermal Titration Calorimetry) to measure ΔG changes upon substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
